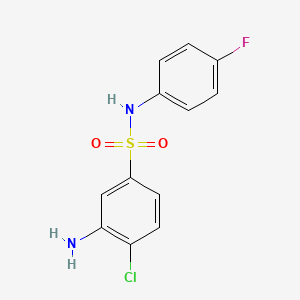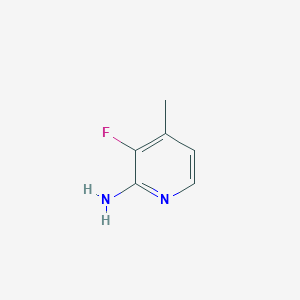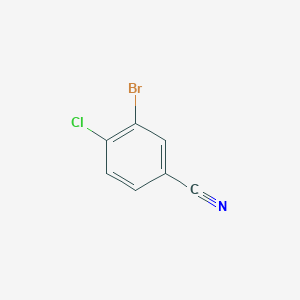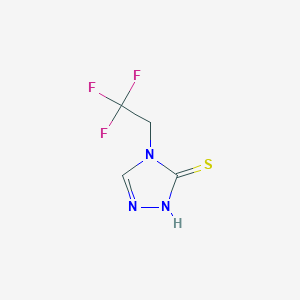![molecular formula C11H11ClN2O B1519124 3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole CAS No. 1092280-36-8](/img/structure/B1519124.png)
3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole
Descripción general
Descripción
3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole (CMPMO) is a heterocyclic compound that has become increasingly important due to its wide range of applications in various scientific fields. It is an organic compound containing a five-membered ring with an oxygen atom and two nitrogen atoms. CMPMO is a versatile and highly reactive compound that has been used in a variety of synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Aplicaciones Científicas De Investigación
Photoluminescent Properties
3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole derivatives exhibit notable photoluminescent properties. A study on 1,3,4-oxadiazole derivatives highlighted their strong blue fluorescence emission and good photoluminescence quantum yields, indicating their potential in optoelectronic applications (Han, Wang, Zhang, & Zhu, 2010).
Material Science Applications
These compounds have also been utilized in material science, especially in the development of polymers with enhanced properties. For instance, new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units showed high thermal stability and were easily soluble in various organic solvents, making them suitable for specific industrial applications (Hamciuc, Hamciuc, & Brumǎ, 2005).
Antimicrobial Activity
A significant area of research is the exploration of 1,2,4-oxadiazole derivatives as antimicrobial agents. Studies have reported the synthesis and evaluation of such compounds for their potential antibacterial and antifungal activities. For example, certain derivatives have shown promising results against a range of bacteria and fungi, suggesting their potential use in developing new antimicrobial drugs (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).
Corrosion Inhibition
The derivatives of 1,2,4-oxadiazole have been studied for their effectiveness in inhibiting corrosion, particularly on mild steel. This application is significant in industries where metal durability is crucial. Recent research demonstrates that specific oxadiazole derivatives can provide high corrosion inhibition efficiency, which is beneficial in extending the life of metal components (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Chemical Synthesis
These compounds are integral in chemical synthesis, particularly in the development of various heterocyclic compounds. Their role in facilitating the synthesis of complex chemical structures is noteworthy, contributing to advancements in organic chemistry and related fields (Bretanha, Venzke, Campos, Duarte, Martins, Siqueira, & Freitag, 2009).
Propiedades
IUPAC Name |
3-(chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-4-2-3-5-9(8)6-11-13-10(7-12)14-15-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGVQIWESRFYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



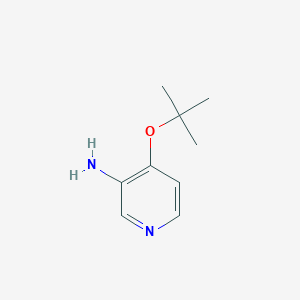

![[4-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1519046.png)
![[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1519047.png)



![[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea](/img/structure/B1519052.png)
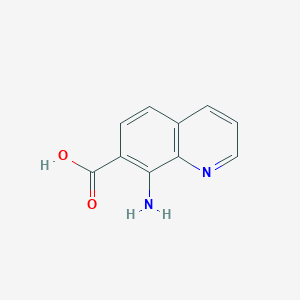
![4-[Benzyl(ethyl)amino]benzoic acid](/img/structure/B1519058.png)
